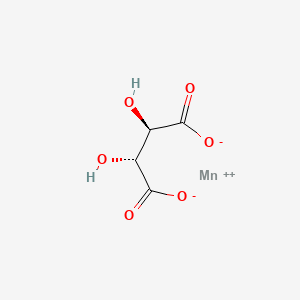
Manganese tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. It is known for its interesting physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese tartrate can be synthesized through a reaction between manganese chloride and L-tartaric acid in an aqueous solution. This method involves mixing aqueous solutions of manganese chloride and L-tartaric acid, leading to the formation of this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often produced using a gel technique. This method involves using agar-agar gel as a growth medium, with manganese chloride and disodium tartrate as reactants. The process typically takes around 25 days for the crystals to fully form .
Análisis De Reacciones Químicas
Types of Reactions: Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using periodate, resulting in the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.
Substitution: Substitution reactions involve replacing one ligand in the coordination complex with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in a bluish-green oxidized product .
Aplicaciones Científicas De Investigación
Manganese tartrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role in enzyme functions.
Medicine: It has applications in medical research, particularly in the development of diagnostic tools and treatments.
Industry: this compound is used in the production of transducers, crystal oscillators, and resonators due to its dielectric and piezoelectric properties
Mecanismo De Acción
The mechanism of action of manganese tartrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions can act as cofactors for various enzymes, influencing their activity and function. The compound’s piezoelectric properties are attributed to the alignment of its crystal structure under mechanical stress, leading to the generation of electric charges.
Comparación Con Compuestos Similares
Manganese tartrate can be compared with other metal tartrates, such as:
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
Uniqueness: this compound stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in applications requiring precise control of electrical and mechanical properties .
Propiedades
Número CAS |
36680-83-8 |
|---|---|
Fórmula molecular |
C4H4MnO6 |
Peso molecular |
203.01 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clave InChI |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




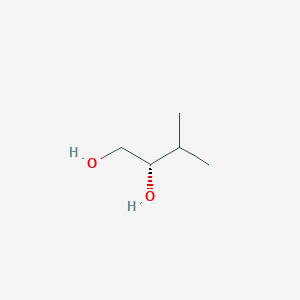

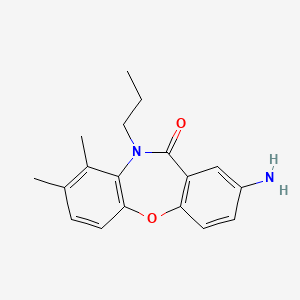
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
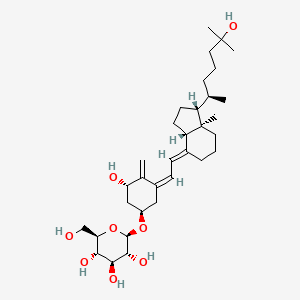
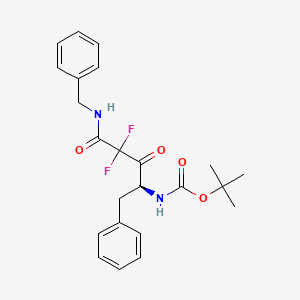
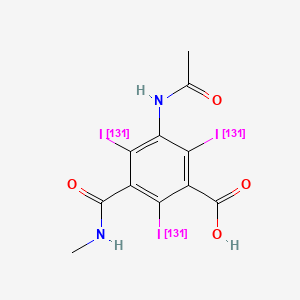
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
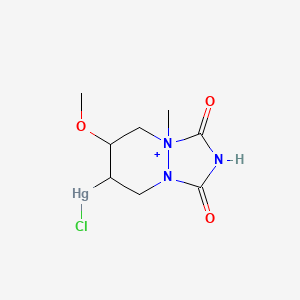
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)


